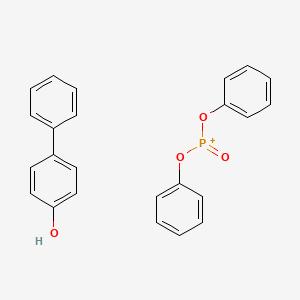
Oxo(diphenoxy)phosphanium;4-phenylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a reactant used in the synthesis of α-hydroxyphosphonates and α-hydroxyphosphinates, which are known for their antioxidant and antimicrobial activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenyl phosphite can be synthesized through the reaction of phosphorus trichloride with phenol in the presence of a base. The reaction typically occurs under an inert atmosphere to prevent oxidation. The general reaction is as follows:
PCl3+3C6H5OH→(C6H5O)2P(O)H+2HCl
The reaction is carried out at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, diphenyl phosphite is produced in large quantities using similar methods but with optimized conditions to maximize yield and purity. The process involves the use of high-purity reagents and advanced purification techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Diphenyl phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diphenyl phosphate.
Substitution: It can react with nucleophiles to form different phosphonate esters.
Hydrolysis: It can hydrolyze in the presence of water to form phosphorous acid and phenol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Nucleophiles such as alcohols and amines are used in substitution reactions.
Hydrolysis: Water or aqueous solutions are used for hydrolysis reactions.
Major Products
Oxidation: Diphenyl phosphate.
Substitution: Various phosphonate esters.
Hydrolysis: Phosphorous acid and phenol.
Scientific Research Applications
Diphenyl phosphite is used in various scientific research applications, including:
Chemistry: As a reagent in the synthesis of α-hydroxyphosphonates and α-hydroxyphosphinates.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its role in drug synthesis and as a potential therapeutic agent.
Industry: Used as a stabilizer in polymers and as an intermediate in the production of other chemicals
Mechanism of Action
The mechanism of action of diphenyl phosphite involves its ability to donate a phosphoryl group to various substrates. This property makes it useful in the synthesis of phosphonate esters and other phosphorus-containing compounds. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
Triphenyl phosphite: Another organophosphorus compound with similar reactivity but different physical properties.
Dimethyl phosphite: A simpler phosphite ester with different applications.
Diethyl phosphite: Similar to dimethyl phosphite but with ethyl groups instead of methyl groups.
Uniqueness
Diphenyl phosphite is unique due to its specific reactivity and the ability to form stable phosphonate esters. Its antioxidant and antimicrobial properties also distinguish it from other similar compounds.
Properties
Molecular Formula |
C24H20O4P+ |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
oxo(diphenoxy)phosphanium;4-phenylphenol |
InChI |
InChI=1S/C12H10O3P.C12H10O/c13-16(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12;13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-10H;1-9,13H/q+1; |
InChI Key |
UAWSTCYQPWOCBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)O.C1=CC=C(C=C1)O[P+](=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


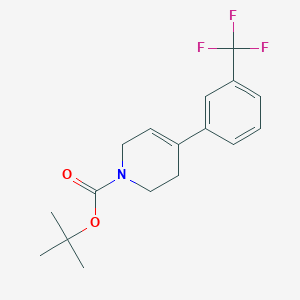
![8-bromo-2,4,10-triazatricyclo[7.3.0.03,7]dodeca-1(12),2,5,7,10-pentaene](/img/structure/B12327187.png)

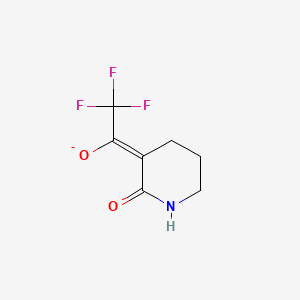
![Pyrano[2,3-c]pyrazole, 1,4,5,6-tetrahydro-3-(trifluoromethyl)-](/img/structure/B12327203.png)
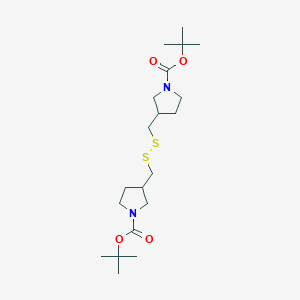
![2-Pyridinemethanol, alpha-[2-(1-pyrrolidinyl)ethyl]-alpha-p-tolyl-, oxalate (6CI)](/img/structure/B12327209.png)
![[2-(4-Fluoro-phenyl)-ethyl]-(2-methoxy-thiazol-5-ylmethyl)-amine](/img/structure/B12327210.png)

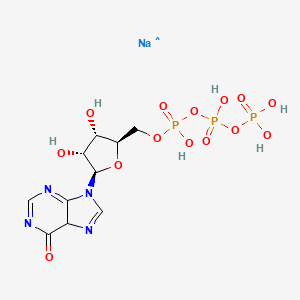
![17-Ethynyl-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B12327240.png)

![3-[({[1-(3,4-Dichlorophenyl)ethylidene]amino}oxy)methyl]benzoic acid](/img/structure/B12327256.png)

